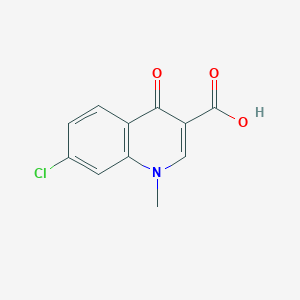

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is also known by its IUPAC name, 7-chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) and the InChI key is UEZCMDFHCHWUFM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The melting point of this compound is reported to be 270-272°C . Another source reports the melting point as 297°C .Scientific Research Applications

Crystal Structure Studies

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and its derivatives have been studied for their crystal structures, which are significant in understanding the molecular geometry and properties. For instance, the crystal structures of hydrochlorides of 7-chloro- and 7-methyl-4-iminecinnoline analogs of antibacterial quinolones were determined using X-ray diffraction methods, highlighting differences in packing structures and intramolecular hydrogen bonding between compounds (Główka et al., 1999).

Synthesis and Antibacterial Activity

The compound has been the focus of research for synthesizing novel quinolone derivatives with potential antibacterial activity. Novel 1-carboxymethyl-6-fluoro-7-cyclic amino-substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids were synthesized as a new class of quinolones and screened against various bacterial strains (Kumar et al., 2014).

Exploration of Chemical Transformations

Research has also focused on exploring various chemical transformations in the quinolone series. For example, the treatment of 1-substituted-1,2-dihydro-4-hydroxy-2-oxo-3-quinoline carboxylic acid esters with phosphorus oxychloride led to the formation of corresponding 4-chloro-2-quinolones, indicating potential for diverse chemical modifications and applications (Coppola & Hardtmann, 1981).

Development of Antimicrobial Agents

Further research has been conducted to develop novel antimicrobial agents using derivatives of this compound. For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and screened for their antimicrobial properties (Agui et al., 1977).

Electrochemical Studies

Electrochemical studies have also been conducted on this compound and its derivatives, providing insights into their electrochemical properties and mechanisms, which are essential for understanding their reactivity and potential applications in various fields (Srinivasu et al., 1999).

Mechanism of Action

Target of Action

Quinoline derivatives, to which “7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” belongs, are known to have diverse biological activities . They are often used in drug research and development . .

Mode of Action

Quinoline derivatives often interact with their targets to induce changes that lead to their biological effects .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their specific structures and targets .

Biochemical Analysis

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

7-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZCMDFHCHWUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2576992.png)

![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2576993.png)

![1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2576994.png)

![N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B2576995.png)

![Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2577002.png)

![3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile](/img/structure/B2577005.png)

![3-Tert-butyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2577006.png)

![3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide](/img/structure/B2577007.png)

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)

![2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2577013.png)